molecular formula C19H19FN2OS B2456037 3-(3,4-dimethylphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 893790-01-7

3-(3,4-dimethylphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2456037
M. Wt: 342.43
InChI Key: DDDIJQWMJDFSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of oxadiazocine, which is a class of organic compounds containing a ring made up of one oxygen atom, two nitrogen atoms, and three carbon atoms . The presence of the 3,4-dimethylphenyl group suggests that it has a phenyl ring (a variant of benzene) with two methyl groups attached at the 3rd and 4th positions . The term “dihydro” typically indicates that the compound is a reduced form of another compound, in this case, possibly an oxadiazocine derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the oxadiazocine ring and the 3,4-dimethylphenyl group. The presence of the fluorine atom and the two methyl groups would also add to the complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Some general properties that might be expected for a compound like this include a relatively high molecular weight, potential for hydrogen bonding due to the presence of the oxadiazocine ring, and lipophilicity due to the presence of the phenyl ring and the methyl groups .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds with complex structures often involves multi-step processes that can include the formation of oxadiazole rings, a common feature in various pharmacologically active compounds. For instance, the synthesis of N-Mannich bases from 1,3,4-oxadiazole derivatives has been demonstrated to yield compounds with significant antimicrobial and anti-proliferative activities (L. H. Al-Wahaibi et al., 2021). This process involves reactions with formaldehyde and primary aromatic amines or substituted piperazines, showcasing the versatility of oxadiazole compounds in synthesizing biologically active molecules.

Another aspect of research focuses on the electronic structure and reactivity of oxadiazole derivatives. Studies on new aryl- and alkyl-substituted 1,3,4-oxadiazole-2-thione derivatives have explored their synthesis through ring closure reactions and investigated their antibacterial and antituberculostatic activity, along with performing molecular orbital calculations to understand their electronic properties (F. Aydogan et al., 2002).

properties

IUPAC Name

10-(3,4-dimethylphenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS/c1-11-4-6-14(8-12(11)2)22-18(24)21-16-10-19(22,3)23-17-7-5-13(20)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDIJQWMJDFSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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